(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Description
This compound belongs to the piperazine carboxylate family, characterized by a tert-butyl carbamate (Boc) protecting group and a chiral center at the 2-position.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBRHMIIEHQCOI-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055848-88-7 | |
| Record name | 1-Piperazinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Lithium Aluminum Hydride (LAH) Reduction of Methyl Ester Precursors
The most widely documented method for synthesizing (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate involves the reduction of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester using lithium aluminum hydride (LAH).
Reaction Mechanism and Conditions
LAH acts as a strong reducing agent, selectively reducing the methyl ester group to a hydroxymethyl moiety while preserving the tert-butoxycarbonyl (Boc) protecting group. The reaction is conducted in tetrahydrofuran (THF) at -40°C, followed by gradual warming to room temperature. Quenching is performed sequentially with water, 2N sodium hydroxide, and additional water to neutralize excess LAH, yielding the product in >100% isolated yield (attributed to purification efficiency).
Key Data:
Practical Considerations
- Safety Protocols : LAH is pyrophoric; reactions require strict inert atmosphere conditions.
- Purification : The crude product is filtered and concentrated under vacuum without column chromatography, enhancing scalability.
- Chiral Integrity : The (R)-configuration is retained throughout the reduction, as confirmed by optical rotation comparisons.
Hydrochloride Salt Formation
Conversion of the free base to (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is achieved through treatment with hydrochloric acid.
Standard Procedure
The free base is dissolved in anhydrous diethyl ether or dichloromethane, and gaseous HCl is bubbled through the solution until precipitation completes. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Key Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁ClN₂O₃ |
| Molecular Weight | 252.74 g/mol |
| Characterization | ¹H NMR (D₂O): δ 1.45 (s, 9H), 3.10–4.20 (m, 8H) |
Alternative Synthetic Routes
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| LAH Reduction | High yield, chiral retention | Pyrophoric reagents, strict temperature control |
| HATU Coupling | Mild conditions, versatility | Requires costly coupling agents |
| Hydrochloride Formation | Simple, high-purity product | Acid sensitivity of Boc group |
Industrial Applications and Scalability
The LAH reduction method is favored for kilogram-scale production due to its minimal purification requirements and robust yields. Pharmaceutical applications include the synthesis of quinoline-8-carbonitrile derivatives with androgen receptor degradation activity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is being investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance its bioactivity and selectivity for specific biological targets.
- Antidepressant Activity : Preliminary studies suggest that compounds with piperazine moieties can exhibit antidepressant effects by acting on serotonin receptors. This compound may serve as a lead structure for developing new antidepressants .
- Analgesic Properties : Research indicates that piperazine derivatives can possess analgesic properties. The introduction of the hydroxymethyl group may enhance the solubility and bioavailability of the compound, making it a candidate for pain management therapies .
2. Synthesis of Bioactive Molecules
The versatility of this compound in organic synthesis makes it valuable for creating novel bioactive molecules. It can be utilized as an intermediate in the synthesis of:
- Antimicrobial Agents : Modifications of the piperazine ring can lead to compounds with enhanced antimicrobial properties, targeting resistant strains of bacteria .
- Anticancer Drugs : The structural features of this compound may be exploited to develop anticancer agents, particularly those targeting specific pathways involved in tumor growth and metastasis .
Case Study 1: Antidepressant Development
In a recent study, researchers synthesized various derivatives of this compound to evaluate their affinity for serotonin receptors. The results indicated that certain modifications led to increased receptor binding affinity and improved antidepressant-like behavior in animal models, highlighting the potential for further development in this area.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of derivatives synthesized from this compound. The study revealed that specific derivatives exhibited significant activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key structural analogs differ in substituents at the 2-position of the piperazine ring and stereochemistry. A comparative analysis is provided below:
Table 1: Structural and Stereochemical Comparison
Key Observations :
- Substituent Effects : The hydroxymethyl group (-CH2OH) is more polar than methoxymethyl (-CH2OCH3) or alkyl chains (e.g., propyl), enhancing hydrogen bonding capacity and aqueous solubility .
- Stereochemical Impact : The R-configuration is critical for chiral recognition in biological systems, as seen in the enantiomeric pair (R/S)-hydroxyethyl derivatives .
Physicochemical Properties
Hydrogen bonding and solubility are influenced by substituents:
Table 2: Hydrogen Bonding and Solubility Profiles
Key Observations :
- The hydroxymethyl and hydroxyethyl analogs exhibit higher solubility due to increased polarity and H-bond donors .
- Alkyl-substituted derivatives (e.g., propyl) are lipophilic, reducing aqueous solubility but improving membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves functionalizing the piperazine ring with hydroxymethyl and tert-butyl groups. A common approach includes reacting 1,2-diaminoethane derivatives with tert-butyl chloroformate under anhydrous conditions, followed by hydroxymethylation using formaldehyde or its equivalents. Reaction parameters such as temperature (e.g., 20°C for 2 hours with ice cooling) and purification via silica gel chromatography (eluting with hexane/ethyl acetate gradients) are critical for yield optimization . For enantiomeric purity, chiral auxiliaries or catalysts may be employed, analogous to methods used for related (R)-configured piperazine derivatives .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm stereochemistry and substituent positions. For hydroxymethyl groups, characteristic proton signals appear at δ 3.4–4.0 ppm.
- HPLC-MS with chiral columns to verify enantiomeric excess (>98% purity).
- Elemental Analysis to validate empirical formula compliance (e.g., C, H, N content).
- FT-IR to detect carbonyl stretches (~1680 cm⁻¹ for the carboxylate) and hydroxyl groups (~3400 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Desiccants like silica gel should be used to minimize moisture exposure, as hydrochloride salts are hygroscopic. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion angles for the piperazine ring. For example, studies on tert-butyl diazoacetyl-piperazine derivatives reveal chair conformations with axial tert-butyl groups and equatorial substituents. Data collection at 100 K using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL yield thermal displacement parameters (Uiso) for atomic positions, confirming steric effects of the hydroxymethyl group .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Inconsistent bioactivity results may arise from impurities or stereochemical variances. Solutions include:
- Reproducibility Checks : Re-synthesize the compound using validated protocols .
- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.
- Target-Specific Assays : Use CRISPR-edited cell lines to isolate interactions with specific receptors/enzymes, as demonstrated in studies of related piperazine-carboxylates .
Q. How can computational modeling predict the compound’s reactivity in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Boc deprotection or nucleophilic substitutions. For example, the hydroxymethyl group’s electron-donating effect lowers the activation energy for acyl transfer by 5–10 kcal/mol compared to methyl analogs. Molecular dynamics simulations (Amber or GROMACS) further predict solvation effects in aqueous or non-polar solvents .
Data Contradiction Analysis
- Example : Conflicting yields in Boc-protection steps (e.g., 45% vs. 70%) may result from:
- Reagent Purity : Lower-grade tert-butyl chloroformate (<95%) introduces side reactions.
- Temperature Control : Exceeding 25°C during hydroxymethylation degrades the intermediate.
- Resolution : Optimize with high-purity reagents, strict temperature monitoring, and in-situ FT-IR to track reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
